molecular formula C18H24N4O B017710 1-Desmetil 2-Metil Granisetrón (Impureza A de Granisetrón) CAS No. 127472-42-8

1-Desmetil 2-Metil Granisetrón (Impureza A de Granisetrón)

Número de catálogo: B017710
Número CAS: 127472-42-8
Peso molecular: 312.4 g/mol
Clave InChI: INMQDEMSQWWCSB-AGUYFDCRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Chemical Profile

  • Molecular Formula : C18H24N4O
  • Molecular Weight : 312.41 g/mol
  • CAS Number : 127472-42-8
  • Purity : >95% (HPLC)

Antiemetic Properties

Granisetron is primarily used as a 5-HT3 receptor antagonist for the prevention of nausea and vomiting associated with chemotherapy and surgery. Studies indicate that Granisetron Impurity A may share similar pharmacological properties, although its specific efficacy and safety profile require further investigation.

Toxicological Studies

Toxicological assessments of granisetron have revealed insights into its safety profile. Notably, studies have indicated that high doses in animal models resulted in hepatocellular tumors; however, these findings are not considered relevant to human risk profiles due to the significant dose differences . Understanding the toxicological implications of impurities like Granisetron Impurity A is critical for ensuring drug safety.

Quality Control

The identification and quantification of impurities such as Granisetron Impurity A are crucial in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) methods have been developed to detect oxidative degradation products in granisetron formulations . These methods ensure compliance with regulatory standards for drug purity.

Stability Testing

Research has focused on developing stability-indicating methods to assess the degradation pathways of granisetron and its impurities. This is essential for determining shelf life and storage conditions for pharmaceutical products containing granisetron .

Study on Postoperative Nausea and Vomiting (PONV)

A randomized clinical trial evaluated the efficacy of generic granisetron compared to the branded version (Kytril®) in preventing PONV among patients undergoing gynecological surgeries. The study found no significant difference in outcomes, suggesting that impurities like Granisetron Impurity A do not adversely affect the therapeutic efficacy when present within acceptable limits .

Toxicology Assessment

In a long-term carcinogenicity study involving rats, significant increases in liver tumors were observed at high doses of granisetron. However, these findings were attributed to non-relevant mechanisms for humans, emphasizing the importance of understanding the implications of impurities like Granisetron Impurity A in toxicological evaluations .

Mecanismo De Acción

Target of Action

It’s worth noting that granisetron, the parent compound, is a well-known antagonist of the serotonin receptor (5-ht3 receptor)

Mode of Action

If it acts similarly to Granisetron, it may function as an antagonist of the 5-HT3 receptor . This means it could bind to these receptors and block their activation by serotonin, a neurotransmitter involved in nausea and vomiting.

Biochemical Pathways

If it acts like granisetron, it may influence the signaling pathway of the 5-ht3 receptor . By blocking this receptor, it could potentially disrupt the transmission of signals that trigger nausea and vomiting.

Result of Action

If it behaves like Granisetron, it may prevent the activation of 5-HT3 receptors , potentially reducing the occurrence of nausea and vomiting.

Métodos De Preparación

The synthesis of 1-Desmethyl 2-Methyl Granisetron involves several steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the indazole ring system, followed by the introduction of the methyl and desmethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .

Análisis De Reacciones Químicas

1-Desmethyl 2-Methyl Granisetron undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Comparación Con Compuestos Similares

1-Desmethyl 2-Methyl Granisetron can be compared with other similar compounds, such as:

Actividad Biológica

1-Desmethyl 2-Methyl Granisetron, also known as Granisetron Impurity A, is a chemical compound with the CAS number 127472-42-8. It is a derivative of Granisetron, a well-established antiemetic agent primarily used for the prevention of nausea and vomiting associated with chemotherapy and surgery. Understanding the biological activity of this impurity is crucial for evaluating its potential therapeutic effects and safety profiles.

Chemical Structure and Properties

1-Desmethyl 2-Methyl Granisetron has a complex structure that includes an indazole ring, which is characteristic of many serotonin receptor antagonists. The structural formula can be represented as follows:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}

This compound is synthesized through various chemical reactions, including methylation and cyclization processes, which are critical for achieving high purity and yield in pharmaceutical applications .

The primary mechanism of action for Granisetron and its analogs involves antagonism at the 5-HT3 serotonin receptor . This receptor is a ligand-gated ion channel that, when activated, allows the influx of cations like sodium and calcium, leading to neuronal excitation. By blocking this receptor, 1-Desmethyl 2-Methyl Granisetron may reduce the depolarization of neurons, thus mitigating nausea and vomiting .

Potential Effects:

  • Antiemetic Activity: Similar to Granisetron, it may prevent nausea by inhibiting serotonin-induced signaling pathways.
  • Neuroprotective Effects: Preliminary studies suggest it may enhance blood-brain barrier integrity and reduce neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Biological Activity

Research indicates that 1-Desmethyl 2-Methyl Granisetron exhibits several biological activities:

  • Antagonism of 5-HT3 Receptors:
    • In vitro studies demonstrate its ability to inhibit serotonin-mediated responses in neuronal cells.
    • This activity may contribute to its antiemetic properties.
  • Impact on Calcium Homeostasis:
    • Studies have shown that it can modulate intracellular calcium levels, which is significant in conditions where calcium dyshomeostasis is implicated, such as Alzheimer's disease .
  • Neuroprotective Properties:
    • Research involving transgenic mouse models of Alzheimer's disease revealed that granisetron improved blood-brain barrier integrity and reduced amyloid-beta load, suggesting potential applications beyond antiemesis .

Case Study: Neuroprotective Potential in Alzheimer’s Disease

A study evaluated the effects of Granisetron on amyloid-beta pathology in TgSwDI mice. The findings indicated:

  • Improved BBB Integrity: Treatment with granisetron enhanced the integrity of the blood-brain barrier.
  • Reduction in Neuroinflammation: There was a notable decrease in markers associated with neuroinflammation.
  • Cognitive Improvement: Behavioral assessments suggested cognitive enhancements following treatment .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiemeticInhibition of nausea through 5-HT3 receptor antagonism
NeuroprotectionEnhanced BBB integrity; reduced amyloid-beta load
Calcium ModulationRestoration of calcium homeostasis

Propiedades

Número CAS

127472-42-8

Fórmula molecular

C18H24N4O

Peso molecular

312.4 g/mol

Nombre IUPAC

2-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+

Clave InChI

INMQDEMSQWWCSB-AGUYFDCRSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C

SMILES isomérico

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C

SMILES canónico

CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C

Sinónimos

endo-N-(9-Methyl-9-Azabicyclo[3.3.1]non-3-yl)-2-methyl-2H-indazole_x000B_-3-carboxamide;  Granisetron Impurity A;  USP Granisetron Related Compound A; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.